Methyl 2-amino-2-(4-bromophenyl)acetate
Overview
Description
“Methyl 2-amino-2-(4-bromophenyl)acetate” is a chemical compound with the molecular formula C9H10BrNO2 . It is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .
Synthesis Analysis
The synthesis of “Methyl 2-amino-2-(4-bromophenyl)acetate” involves the Fischer esterification of 4-bromophenylacetic acid, which is refluxed with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-2-(4-bromophenyl)acetate” is 244.09 . The InChI code for this compound is 1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 .Chemical Reactions Analysis
“Methyl 2-amino-2-(4-bromophenyl)acetate” is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(4-bromophenyl)acetate” has a molecular weight of 280.55 . It has a melting point of 205-208°C . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Bioactive Aromatic Compounds
This compound is used in the synthesis of various bioactive aromatic compounds containing the indole nucleus . These compounds have shown clinical and biological applications .
Development of Antiviral Agents
“Methyl 2-amino-2-(4-bromophenyl)acetate” is used in the development of antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-HIV Activity
Indole derivatives, including “Methyl 2-amino-2-(4-bromophenyl)acetate”, have shown anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Antioxidant Activity
Indole derivatives possess antioxidant activity . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Antimicrobial Activity
“Methyl 2-amino-2-(4-bromophenyl)acetate” is used in the synthesis of indole derivatives that possess antimicrobial activity . This has created interest among researchers to synthesize a variety of indole derivatives .
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERRTOUSFSZICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292100 | |
Record name | Methyl α-amino-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42718-15-0 | |
Record name | Methyl α-amino-4-bromobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42718-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-amino-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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